molecular formula C19H19ClN2O5 B15041029 3-Methylbutyl 4-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate

3-Methylbutyl 4-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B15041029
M. Wt: 390.8 g/mol
InChI Key: OIOVPDDPKUSADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYLBUTYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYLBUTYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-nitrobenzoic acid with 3-methylbutanol in the presence of a dehydrating agent to form the ester. This is followed by the reaction with 4-aminobenzoic acid to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-METHYLBUTYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates and benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

3-METHYLBUTYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-METHYLBUTYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-METHYLBUTYL 4-(2-CHLORO-5-NITROBENZAMIDO)BENZOATE
  • 3-METHYLBUTYL 4-(4-NITROBENZAMIDO)BENZOATE

Uniqueness

Compared to similar compounds, 3-METHYLBUTYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and nitro groups provides distinct chemical properties that can be exploited in various applications .

Properties

Molecular Formula

C19H19ClN2O5

Molecular Weight

390.8 g/mol

IUPAC Name

3-methylbutyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C19H19ClN2O5/c1-12(2)9-10-27-19(24)13-3-5-14(6-4-13)21-18(23)16-8-7-15(22(25)26)11-17(16)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,23)

InChI Key

OIOVPDDPKUSADZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.